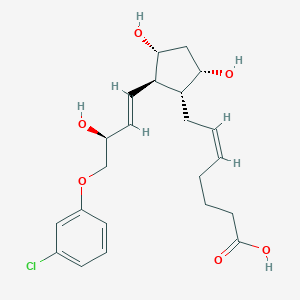

(+)-15-epi Cloprostenol

Overview

Description

Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α). It is widely used in veterinary medicine due to its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure involved in reproduction . This compound is primarily used to control the reproductive cycles of livestock, such as inducing estrus and managing fertility issues .

Mechanism of Action

Target of Action

15S-Cloprostenol, also known as (+)-15-epi Cloprostenol, is a highly potent prostaglandin F2-alpha receptor agonist . The primary target of this compound is the prostaglandin F2-alpha receptor . This receptor plays a crucial role in various physiological processes, including the regulation of the menstrual cycle and the induction of labor.

Mode of Action

As an agonist of the prostaglandin F2-alpha receptor, 15S-Cloprostenol binds to this receptor and activates it . This activation triggers a series of intracellular events, leading to various physiological responses.

Biochemical Pathways

It is known that prostaglandins, including 15s-cloprostenol, are synthesized from arachidonic acid via the cyclooxygenase pathway . The activation of the prostaglandin F2-alpha receptor by 15S-Cloprostenol can lead to various downstream effects, influencing several physiological processes .

Pharmacokinetics

It is known that following intramuscular injection, cloprostenol is rapidly absorbed, and peak cloprostenol concentrations are generally reached within the first 15 minutes after injection .

Result of Action

The molecular and cellular effects of 15S-Cloprostenol’s action are primarily related to its luteolytic properties. For instance, in a study on cultured luteal cells of selected felid species, 15S-Cloprostenol significantly reduced the concentration of progesterone in the cell culture medium . This suggests that 15S-Cloprostenol can induce functional regression in luteal cells, affecting progesterone production .

Action Environment

The action, efficacy, and stability of 15S-Cloprostenol can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and activity of the compound . .

Biochemical Analysis

Biochemical Properties

15S-Cloprostenol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the Baeyer–Villiger monooxygenase (BVMO) catalyzes a stereoselective oxidation of a precursor molecule in the synthesis of 15S-Cloprostenol . Additionally, a ketoreductase (KRED) is involved in a diastereoselective reduction of enones during the synthesis .

Cellular Effects

15S-Cloprostenol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 15S-Cloprostenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 15S-Cloprostenol vary with different dosages in animal models . For instance, the usual therapeutic doses for cloprostenol are 500 μg in cattle and 175 μg in pigs. For R-cloprostenol, the following dosages are recommended: 150 μg in cattle and 75 μg in pigs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cloprostenol is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.

Introduction of the chlorophenoxy group: This step involves the reaction of a chlorophenol derivative with an appropriate alkylating agent.

Hydroxylation and esterification: The final steps involve hydroxylation to introduce hydroxyl groups and esterification to form the final cloprostenol structure.

Industrial Production Methods

Industrial production of cloprostenol involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. Key steps include:

Bulk synthesis of intermediates: Using large reactors to produce intermediates in bulk.

Purification: Employing techniques such as crystallization and chromatography to purify the intermediates and final product.

Quality control: Rigorous testing to ensure the product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Cloprostenol undergoes several types of chemical reactions, including:

Oxidation: Cloprostenol can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.

Substitution: The chlorophenoxy group can participate in substitution reactions to form different analogues.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cloprostenol, each with potentially different biological activities .

Scientific Research Applications

Cloprostenol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study prostaglandin analogues and their synthesis.

Biology: Employed in studies of reproductive biology and endocrinology.

Medicine: Investigated for its potential therapeutic uses in managing reproductive health and related disorders.

Industry: Utilized in veterinary medicine to control reproductive cycles in livestock, improving breeding efficiency and managing fertility issues

Comparison with Similar Compounds

Similar Compounds

Dinoprost: Another prostaglandin F2α analogue with similar luteolytic properties.

Fluprostenol: A more potent analogue used in similar applications.

Luprostiol: Used in veterinary medicine for similar purposes.

Uniqueness of Cloprostenol

Cloprostenol is unique due to its high potency and specificity for prostaglandin receptors. It is more effective than many other analogues in inducing luteolysis and controlling reproductive cycles in livestock . Its chemical structure allows for precise control over its biological activity, making it a valuable tool in veterinary medicine .

Biological Activity

Overview

(+)-15-epi Cloprostenol, also known as 15S-Cloprostenol, is a synthetic analogue of prostaglandin F2α (PGF2α) and serves as a potent agonist for the FP receptor. It is primarily utilized in veterinary medicine for its luteolytic properties, which facilitate the regression of the corpus luteum, thereby influencing reproductive processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target Receptor

The primary target of this compound is the FP receptor , a subtype of prostaglandin receptors. Binding to this receptor initiates a cascade of intracellular events that lead to various physiological responses, particularly in reproductive tissues.

Biochemical Pathways

This compound is synthesized from arachidonic acid through the cyclooxygenase pathway. Upon binding to the FP receptor, it activates G-proteins that subsequently influence cellular signaling pathways involved in luteolysis and other reproductive functions .

Pharmacokinetics

Following intramuscular administration, this compound is rapidly absorbed with peak plasma concentrations typically reached within 15 minutes. Its half-life and elimination are influenced by factors such as dosage and the physiological state of the subject.

Luteolytic Effects

Studies have demonstrated that this compound significantly reduces progesterone levels in cultured luteal cells from various species, indicating its effectiveness in inducing luteolysis. This property is crucial for managing breeding cycles in livestock .

Comparative Activity

While this compound exhibits biological activity as an FP receptor agonist, it is noted to be less potent compared to its counterpart 15(R)-Cloprostenol. Research indicates that it has several orders of magnitude lower activity at the FP receptor, which may limit its efficacy in certain applications .

Veterinary Applications

- Luteolysis in Cattle : A study investigated the impact of this compound on cattle's estrous cycles. Results showed a significant reduction in corpus luteum size and progesterone levels post-treatment, enhancing breeding efficiency.

- Reproductive Management in Sheep : Another study focused on sheep where administration of this compound resulted in synchronized estrus cycles, demonstrating its utility in reproductive management practices .

- Use in Felids : Research involving felid species highlighted that this compound effectively induced luteal regression, supporting its role in wildlife reproductive health management.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Target Receptor | FP receptor (prostaglandin F2α receptor) |

| Mechanism | Agonist activity leading to luteolysis and reduced progesterone levels |

| Pharmacokinetics | Rapid absorption; peak concentration within 15 minutes post-injection |

| Comparative Potency | Less active than 15(R)-Cloprostenol by several orders of magnitude |

| Applications | Veterinary medicine for reproductive management in livestock and wildlife |

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-QIZQQNKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55028-72-3 (mono-hydrochloride salt) | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048372, DTXSID50860575 | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54276-21-0, 40665-92-7, 54276-22-1 | |

| Record name | D-cloprostenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprostenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPROSTENOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper and how does it relate to 15S-Cloprostenol?

A1: This research paper [] focuses on synthesizing and characterizing novel derivatives of D-Cloprostenol, specifically the 1-ethylamide and 1-ethanolamide derivatives of both D-Cloprostenol and its 15-epimer, 15S-Cloprostenol. The researchers aimed to investigate how these structural modifications impact the chemical properties of the resulting compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.